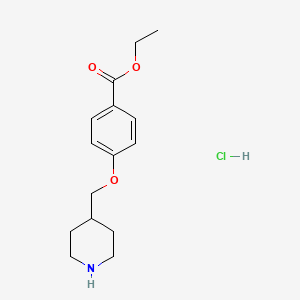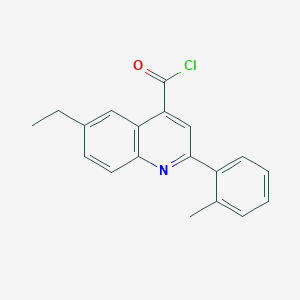![molecular formula C7H6ClN3O B1439991 (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol CAS No. 675580-49-1](/img/structure/B1439991.png)
(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol
Vue d'ensemble
Description
“(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol” is a chemical compound with the CAS Number: 675580-49-1 . It has a molecular weight of 183.6 . The IUPAC name for this compound is this compound . It is stored at a temperature of 28 C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6ClN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-3,12H,4H2 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 183.60 . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 . It is not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.11 cm/s . Its Log Po/w (iLOGP) is 1.51 . Its water solubility is 3.31 mg/ml; 0.018 mol/l .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Direct Arylation : The compound has been utilized for direct intermolecular C-H arylation in its 3-position. This process was part of a methodology that synthesized various 3-(hetero)arylimidazo[1,2-b]pyridazines using microwave-assisted, one-pot, two-step Suzuki cross-coupling and palladium-catalyzed arylation processes (Akkaoui et al., 2010).
VEGFR-2 Kinase Inhibitors Synthesis : Employed in the synthesis of selective vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitors. A convergent and streamlined synthesis approach was used, which involved an SNAr reaction of 6-chloroimidazo[1,2-b]pyridazine with phenols in the final step (Ishimoto et al., 2013).
Building Blocks in Synthesis : Served as a building block for the preparation of various functionalized compounds containing the pyridazine ring. It was employed in the synthesis of 3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)alanines and intermediates in the synthesis of alkyl 1-pyridazin-3-yl-1,2,3-triazole-4-carboxylates (Svete, 2005).
Synthesis of Dimethyl Acetylenedicarboxylate Derivatives : A new method was proposed for the synthesis of imidazo[1,5-b]pyridazines derivatives using this compound, showcasing its utility in organic synthesis and the potential for varied chemical reactions (Vandyshev et al., 2022).
Material Science and Engineering
Luminescent Material Development : The compound has been implicated in the synthesis of novel ligands used to construct metal-organic complexes with luminescent properties. This showcases its application in the development of new materials with potential use in various industrial applications (Zhou et al., 2017).
Crystal Structure Studies : Used in the study of hydrochloride crystals based on 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid radical. The research focused on the relationship between magnetic properties and crystal-stacking structures, indicating its importance in materials science and magnetic property analysis (Yong et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
(6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-3,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFRNQCOHYEZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722534 | |
| Record name | (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675580-49-1 | |
| Record name | (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1439909.png)


![3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1439913.png)
![N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1439914.png)







![6-Bromothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1439931.png)
